Lipophilicity (LogP) Differentiation: 2-Amino-4-isopropylphenol Versus Unsubstituted and Positional Isomer Analogs
The lipophilicity of 2-amino-4-isopropylphenol, as quantified by computed XLogP3 = 1.9 [1], is approximately 0.7-0.8 LogP units higher than unsubstituted 2-aminophenol (XLogP3 ≈ 0.6-0.7) and differs from other amino-isopropylphenol positional isomers. This quantified difference in lipophilicity is expected to translate to increased membrane permeability and altered tissue distribution relative to the unsubstituted parent compound, as LogP is a primary determinant of passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2-Aminophenol (unsubstituted): XLogP3 ≈ 0.6-0.7 |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.8 (approximately 0.7-0.8 log units higher lipophilicity) |
| Conditions | Computed XLogP3 values from PubChem (2025.04.14 release) based on atom-type and correction factor methodology |
Why This Matters
A LogP increase of 0.7-0.8 units predicts approximately 5-6× greater octanol-water partitioning and correspondingly enhanced membrane permeability, which is critical for cell-based assay performance and in vivo bioavailability considerations.
- [1] PubChem. 2-Amino-4-isopropylphenol: XLogP3 = 1.9. CID 662440. Computed by XLogP3 3.0, PubChem release 2025.04.14. View Source
